molecular formula C9H12BClN2O2 B2492088 5-Chloro-2-pyrrolidinopyridine-3-boronic acid CAS No. 2096332-02-2

5-Chloro-2-pyrrolidinopyridine-3-boronic acid

Cat. No.: B2492088
CAS No.: 2096332-02-2
M. Wt: 226.47
InChI Key: NIVCYJSWXLINMA-UHFFFAOYSA-N
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Description

5-Chloro-2-pyrrolidinopyridine-3-boronic acid is a heterocyclic organoboron compound with the molecular formula C₉H₁₁BClN₂O₂ (calculated from structural analogs in ). It features a pyridine core substituted with a chlorine atom at position 5, a pyrrolidine ring at position 2, and a boronic acid group at position 2. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical synthesis for constructing biaryl or heteroaryl frameworks .

The compound’s pyrrolidine substituent enhances solubility in polar organic solvents compared to non-cyclic analogs, which is advantageous in medicinal chemistry applications.

Properties

IUPAC Name

(5-chloro-2-pyrrolidin-1-ylpyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClN2O2/c11-7-5-8(10(14)15)9(12-6-7)13-3-1-2-4-13/h5-6,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVCYJSWXLINMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1N2CCCC2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for 3-Borylation via Bromine-Lithium Exchange

The halogen-metal exchange approach typically begins with 3-bromo-5-chloro-2-pyrrolidinopyridine. Treatment with n-butyllithium (–78°C, THF) generates a lithiated intermediate, which reacts with triisopropyl borate (B(OiPr)₃) to yield the boronic acid after acidic workup. This method requires anhydrous conditions and careful temperature control to prevent boronic acid decomposition.

Key Considerations :

  • Regioselectivity : The bromine atom at position 3 directs exclusive metalation.
  • Substrate Preparation : 3-Bromo-5-chloro-2-pyrrolidinopyridine is synthesized via electrophilic bromination of 5-chloro-2-pyrrolidinopyridine using N-bromosuccinimide (NBS) in DMF (65–72% yield).
  • Limitations : Sensitivity of boronic acids to protic solvents necessitates protection as boronate esters during subsequent steps.

Magnesium-Mediated Borylation

An alternative protocol employs Grignard reagents (e.g., iPrMgCl·LiCl) to generate a magnesium intermediate at position 3. Quenching with pinacolborane (HBpin) produces the protected boronate ester, which is hydrolyzed to the boronic acid using HCl/THF (1:1). This method offers improved functional group tolerance compared to lithium-based approaches.

Directed ortho-Metallation (DoM) Strategies

Pyrrolidine as a Directing Group

The electron-donating pyrrolidine substituent at position 2 facilitates deprotonation at position 3 using lithium diisopropylamide (LDA) . Subsequent borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affords the boronate ester (Scheme 1).

Scheme 1 :

5-Chloro-2-pyrrolidinopyridine  
    → LDA, THF, –78°C  
    → B(OiPr)₃ → HCl → 5-Chloro-2-pyrrolidinopyridine-3-boronic acid  

Yield : 58% (two steps from 5-chloro-2-pyrrolidinopyridine).

Temporary Directing Group Approach

When intrinsic directing effects are insufficient, a 2-methoxy group is introduced transiently. After metallation and borylation, the methoxy group is replaced with pyrrolidine via Buchwald–Hartwig amination (Pd(OAc)₂, Xantphos, 110°C). This circumvents challenges in regioselective pyrrolidine installation.

Palladium-Catalyzed Miyaura Borylation

Cross-Coupling with Diboron Reagents

3-Bromo-5-chloro-2-pyrrolidinopyridine undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst (1,4-dioxane, 80°C). The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with diboron reagent (Table 1).

Table 1 : Optimization of Miyaura Borylation Conditions

Catalyst Ligand Solvent Temp (°C) Yield (%)
Pd(dppf)Cl₂ Dioxane 80 72
Pd(OAc)₂ XPhos Toluene 100 65
PdCl₂(PPh₃)₂ DMF 120 41

Advantages : Scalable to gram quantities; compatible with ester-protected boronic acids.

Iridium-Catalyzed C–H Borylation

Regioselective Borylation at Position 3

Iridium complexes such as [Ir(COD)OMe]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) ligand enable direct C–H borylation of 5-chloro-2-pyrrolidinopyridine. Using B₂pin₂ as the boron source, the reaction achieves >95% regioselectivity for position 3 (toluene, 80°C, 24 h).

Mechanistic Insight : The pyrrolidine nitrogen’s lone pair coordinates to Ir, directing borylation to the adjacent carbon. Steric effects from the chlorine at position 5 further enhance selectivity.

Post-Borylation Functionalization

The resulting pinacol boronate ester is hydrolyzed to the boronic acid using NH₄OAc in wet THF (quantitative yield). This method avoids pre-functionalization steps but requires rigorous exclusion of moisture during catalysis.

Multi-Step Assembly from Pyridine Precursors

Sequential Functionalization Approach

This modular strategy involves:

  • Pyrrolidine Installation : Ullmann coupling of 2-amino-5-chloropyridine with 1,4-dibromobutane (CuI, K₂CO₃, DMSO, 120°C).
  • Directed Bromination : NBS in acetonitrile selectively brominates position 3 (68% yield).
  • Borylation : Miyaura reaction as in Section 3.1.

Advantages : Enables late-stage diversification of substituents.

Chlorination After Borylation

For substrates sensitive to electrophilic chlorination, a protodeboronation-chlorination-reborylation sequence is employed:

  • Protodeboronation: H₂O₂ in basic MeOH.
  • Chlorination: SO₂Cl₂, FeCl₃ catalyst (position 5).
  • Re-borylation: Ir-catalyzed C–H activation.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-pyrrolidinopyridine-3-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Organic Synthesis

5-Chloro-2-pyrrolidinopyridine-3-boronic acid is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in the Suzuki-Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds. The compound acts as a nucleophile, allowing for the construction of complex organic molecules essential in the development of new materials and pharmaceuticals.

Pharmaceutical Development

The compound is integral to pharmaceutical research, particularly in developing drugs targeting various diseases, including cancer. Its boronic acid moiety allows it to form reversible covalent bonds with diols and other hydroxyl-containing molecules, making it useful in designing inhibitors for serine proteases and other enzymes involved in disease pathways.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPPIV)

Research has demonstrated that this compound effectively inhibits DPPIV, an enzyme critical for glucose metabolism and immune response regulation. This inhibition can lead to potential therapeutic benefits for diabetes management .

Material Science

In materials science, this compound is employed in synthesizing novel materials with enhanced properties. Its ability to participate in cross-coupling reactions allows researchers to create advanced polymers and coatings that exhibit improved durability and resistance to environmental factors.

Analytical Chemistry

The compound is also utilized in analytical chemistry for detecting and quantifying specific compounds. Its reactivity with various substrates enables its application in environmental monitoring and food safety studies, where precise measurements of chemical concentrations are crucial.

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of agrochemicals. It aids in developing effective herbicides and pesticides that are designed to be safer for the environment while maintaining efficacy against pests .

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Pharmaceutical DevelopmentKey role in drug design targeting diseases like cancer; inhibits enzymes like DPPIV.
Material ScienceUsed to synthesize advanced materials with enhanced properties (e.g., polymers).
Analytical ChemistryEmployed for detecting and quantifying specific compounds in environmental and food safety studies.
Agricultural ChemistryContributes to developing safer agrochemicals (herbicides/pesticides).

Mechanism of Action

The mechanism of action of 5-Chloro-2-pyrrolidinopyridine-3-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can then undergo further reactions, such as coupling or substitution, to form the desired product. The boronic acid group plays a crucial role in facilitating these reactions by acting as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Halogenation Patterns

  • 5-Chloro-2-fluoropyridin-3-ylboronic acid (CAS: N/A, ): Replaces the pyrrolidine group with fluorine at position 2. Molecular weight: ~189.5 g/mol (estimated from C₆H₅BClFNO₂). Applications: Used in drug discovery for kinase inhibitors due to fluorine’s electronegativity enhancing binding affinity .
  • 2,3-Dichloropyridine-5-boronic acid (CAS: 1072944-15-0, ): Contains chlorine at positions 2 and 3. Molecular weight: 192.86 g/mol (C₅H₄BCl₂NO₂). Properties: Lower solubility in water but reactive in Pd-catalyzed couplings for agrochemical intermediates .

Substituent Effects on Reactivity

Compound Name Substituents Molecular Weight (g/mol) Key Applications
5-Chloro-2-pyrrolidinopyridine-3-boronic acid Cl (C5), pyrrolidine (C2) ~228.5 (C₉H₁₁BClN₂O₂) Discontinued; research use
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid () Cl (C2), CF₃ (C5) 225.36 (C₆H₄BClF₃NO₂) Fluorinated drug candidates
5-Chloro-6-isopropoxypyridine-3-boronic acid () Cl (C5), isopropoxy (C6) 215.44 (C₈H₁₁BClNO₃) Intermediate in antiviral agents

Heterocyclic vs. Alkoxy Substituents

  • 5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid (CAS: 1987879-58-2, ): Cyclopropylmethoxy group at C2 improves metabolic stability in drug candidates. Molecular weight: 227.45 g/mol (C₉H₁₁BClNO₃).
  • 5-Chloro-2-(morpholino)pyridine-3-boronic acid (): Morpholine at C2 enhances water solubility for in vivo studies.

Solubility and Stability

  • The pyrrolidine group in the target compound increases solubility in DMSO and methanol compared to non-cyclic analogs like 2,3-dichloropyridine-5-boronic acid, which is sparingly soluble in water .
  • Fluorinated analogs (e.g., 2-Chloro-5-fluoropyridin-3-ylboronic acid) exhibit higher thermal stability due to strong C-F bonds .

Biological Activity

5-Chloro-2-pyrrolidinopyridine-3-boronic acid (CAS Number: 2096332-02-2) is a boronic acid derivative recognized for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring and a boronic acid functional group, which are critical for its biological activity. The presence of the chlorine atom at the 5-position of the pyridine ring enhances its reactivity and potential interactions with biological macromolecules.

The mechanism of action for this compound primarily involves its ability to form reversible covalent bonds with target proteins, particularly serine proteases and other enzymes. This interaction can inhibit enzymatic activity, leading to various biochemical effects.

Key Targets and Pathways

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways.
  • Signal Transduction : It may influence signal transduction pathways by modulating receptor activity or downstream signaling molecules.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

Research has also highlighted its antimicrobial properties, where it demonstrates effectiveness against certain bacterial strains. The mechanism may involve disrupting bacterial enzyme functions critical for survival.

Research Findings

Several studies have documented the biological activity of this compound:

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHeLa (cervical cancer)10
AntimicrobialE. coli15
Enzyme InhibitionSerine protease5

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